Cas no 131043-40-8 (6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI))
![6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) structure](https://it.kuujia.com/scimg/cas/131043-40-8x500.png)
131043-40-8 structure
Nome del prodotto:6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)
- 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-6H-purin-6-one
- 2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3H-purin-6-one
- 6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1...
- 2-Afhcp
- 2-amino-9-[(2S,3S,4R)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-3,9-dihydro-6H-purin-6-one
- 6H-Purin-6-one, 2-amino-1,9-dihydro-9-(2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl)-
- 131043-40-8
- 2-AMINO-9-[2-FLUORO-4-HYDROXY-3-(HYDROXYMETHYL)CYCLOPENTYL]-1H-PURIN-6-ONE
- CHEMBL173866
- 2-amino-9-[(1S,2R,3R,4S)-2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-6,9-dihydro-1H-purin-6-one
-
- Inchi: InChI=1S/C11H14FN5O3/c12-7-4(2-18)6(19)1-5(7)17-3-14-8-9(17)15-11(13)16-10(8)20/h3-7,18-19H,1-2H2,(H3,13,15,16,20)
- Chiave InChI: HZYCFCXWLCRNAY-UHFFFAOYSA-N
- Sorrisi: OCC1C(O)CC(N2C=NC3C(N=C(NC2=3)N)=O)C1F
Proprietà calcolate
- Massa esatta: 283.108
- Massa monoisotopica: 283.108
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 20
- Conta legami ruotabili: 2
- Complessità: 448
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 4
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: _0.6
- Superficie polare topologica: 126Ų
Proprietà sperimentali
- Densità: 2.01
- Punto di ebollizione: 665.7°Cat760mmHg
- Punto di infiammabilità: 356.4°C
- Indice di rifrazione: 1.853
6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI) Letteratura correlata
-
Andrea Causero,Holger Elsen,Gerd Ballmann,Ana Escalona,Sjoerd Harder Chem. Commun., 2017,53, 10386-10389
-
Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
131043-40-8 (6H-Purin-6-one,2-amino-9-[2-fluoro-4-hydroxy-3-(hydroxymethyl)cyclopentyl]-1,9-dihydro-,[1S-(1a,2a,3a,4b)]- (9CI)) Prodotti correlati
- 892758-18-8(3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-(3-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one)
- 1805355-20-7(4-Bromo-3-(bromomethyl)-2-(difluoromethyl)-6-(trifluoromethyl)pyridine)
- 628725-21-3(N2-(4-Methoxyphenyl)-N4,N6-di-m-tolyl-1,3,5-triazine-2,4,6-triamine)
- 879276-54-7(n-(2,4-Dinitrophenyl)isoleucine)
- 55805-21-5(4-(difluoromethyl)benzoic acid)
- 2680691-53-4(Benzyl 3-hydroxy-3-(6-methylpyridin-3-yl)pyrrolidine-1-carboxylate)
- 2228269-32-5(2-(9-chloro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)prop-2-en-1-amine)
- 1180497-46-4(2-Amino-5-methoxy-3-methylbenzoic acid)
- 7300-29-0(Pyridine,2-methyl-4-(phenylmethyl)-)
- 121565-03-5(Ethyl 2-(6-bromo-8-methyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate)
Fornitori consigliati
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
